phenyl acetyl Coa

Penicillin biosynthesis acyltransferase substrate specificity enzyme kinetics

Phenylacetyl-CoA is the obligate acyl donor in the terminal step of penicillin G biosynthesis, with a Km of 0.55 mM enabling >95% conversion in coupled AT systems. Its absolute specificity for phenylacetyl-CoA dehydrogenase—where acetyl-CoA, benzoyl-CoA, and succinyl-CoA all fail as substrates—makes it indispensable for reconstituting the phenylacetate degradation pathway. With a Ki of 0.31 µM against choline acetyltransferase (>3,000-fold more potent than phenylacetate), it is uniquely suited for neurotoxicity studies in PKU models. No generic acyl-CoA reagent can substitute.

Molecular Formula C29H42LiN7O17P3S
Molecular Weight 892.6 g/mol
CAS No. 108321-26-2
Cat. No. B1609473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl acetyl Coa
CAS108321-26-2
Molecular FormulaC29H42LiN7O17P3S
Molecular Weight892.6 g/mol
Structural Identifiers
SMILES[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
InChIInChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);
InChIKeyPQZFFEIEACTQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylacetyl CoA (CAS 108321-26-2): Procurement-Grade Biochemical Profile for Enzyme Studies and Antibiotic Biosynthesis Research


Phenylacetyl coenzyme A (phenylacetyl-CoA; CAS 108321-26-2) is an aromatic acyl-CoA thioester formed by the condensation of coenzyme A with phenylacetic acid [1]. With a molecular formula of C₂₉H₄₂N₇O₁₇P₃S and a molecular weight of 885.7 Da [2], this compound serves as a key intermediate in the aerobic and anaerobic catabolism of phenylalanine and phenylacetate across diverse bacterial and mammalian systems [1]. As the obligate acyl donor in the terminal step of penicillin G biosynthesis—the acyl-CoA:6-aminopenicillanic acid (6-APA) acyltransferase reaction—phenylacetyl-CoA is an essential research reagent for studying β-lactam antibiotic production in Penicillium chrysogenum and related fungi [3]. The compound is commercially supplied as the lithium salt (powder, ≥95% purity, storage at −20°C) by major vendors for biochemical and enzymological applications .

Why Phenylacetyl-CoA Cannot Be Replaced by Generic Acyl-CoA Analogs: Enzyme-Level Specificity and Kinetic Differentiation


Phenylacetyl-CoA occupies a unique biochemical niche that is not shared by structurally analogous acyl-CoA thioesters. Multiple independent enzyme systems—including the phenylacetyl-CoA dehydrogenase (EC 1.17.5.1), the 6-APA acyltransferase of penicillin biosynthesis, and the human arylacetyl-CoA:amino acid N-acyltransferase—exhibit absolute or near-absolute specificity for phenylacetyl-CoA, with closely related compounds such as acetyl-CoA, benzoyl-CoA, and indoleacetyl-CoA failing to serve as competent substrates [1][2]. Even within the same enzyme family, aromatic CoA esters can exhibit functionally opposite effects: phenylacetyl-CoA acts as a productive primer for fatty acid synthetase, whereas benzoyl-CoA acts as a competitive inhibitor [3]. Substitution on the phenyl ring further erodes activity—p-methylphenoxyacetyl-CoA shows only 20% of the efficiency of phenylacetyl-CoA in penicillin G/V transferase assays [4]. These findings demonstrate that generic acyl-CoA reagents cannot substitute for phenylacetyl-CoA in pathway-specific enzymology, biosynthetic, or inhibitor studies, making authenticated phenylacetyl-CoA an indispensable procurement requirement.

Quantitative Differentiation Evidence: Head-to-Head Comparisons of Phenylacetyl-CoA Against Its Closest Analogs


Acyl-CoA:6-APA Acyltransferase Km Comparison: Phenylacetyl-CoA vs. Tolylacetyl-CoA Variants Reveals 10.9- to 27.3-Fold Superior Affinity

In the homogeneously purified acyl-CoA:6-APA acyltransferase from Penicillium chrysogenum, phenylacetyl-CoA displays a Km of 0.55 mM, whereas the p-methyl and m-methyl ring-substituted analogs (p-tolylacetyl-CoA and m-tolylacetyl-CoA) exhibit Km values of 6 mM and 15 mM, respectively [1]. This represents a 10.9-fold and 27.3-fold reduction in apparent binding affinity for the methyl-substituted variants. Moreover, the ortho-substituted o-tolylacetyl-CoA is not recognized as a substrate at all [1]. These data demonstrate that the acyltransferase active site is exquisitely tuned to the unsubstituted phenylacetyl moiety, and that any deviation—even a single methyl group—dramatically impairs enzyme recognition.

Penicillin biosynthesis acyltransferase substrate specificity enzyme kinetics

Choline Acetyltransferase Inhibition Potency: Phenylacetyl-CoA (Ki = 0.31 µM) vs. Free Acid Precursors (Millimolar Range) — a >3,000-Fold Differential

Phenylacetyl-CoA acts as a highly potent, competitive inhibitor of choline acetyltransferase (ChAT) with respect to the natural substrate acetyl-CoA, exhibiting a Ki of 3.1 × 10⁻⁷ M (0.31 µM) [1]. By contrast, its metabolic precursors—phenylacetate and phenylbutyrate—require millimolar concentrations (≥10⁻³ M) to produce measurable enzyme inhibition [1]. This represents a greater than 3,000-fold difference in inhibitory potency. The study further demonstrated that S-acetyl-CoA synthetase activity was affected only slightly by all three agents at concentrations of 10⁻³ to 10⁻² M, confirming that the inhibitory effect is specific to ChAT and dependent on the CoA thioester form [1].

Neurochemistry choline acetyltransferase inhibition phenylketonuria model

Fatty Acid Synthetase: Phenylacetyl-CoA as a Functional Primer (16% Rate) vs. Benzoyl-CoA as a Pure Inhibitor — Opposing Functional Outcomes in the Same Enzyme System

In a direct comparative study using mammalian fatty acid synthetase, phenylacetyl-CoA and benzoyl-CoA—two aromatic CoA esters differing by a single methylene spacer—produced functionally opposite outcomes. Phenylacetyl-CoA could replace acetyl-CoA as a primer for the synthetase reaction, yielding almost exclusively ω-phenyldodecanoic acid, albeit at a rate only 16% of that of the natural product palmitic acid [1]. In contrast, benzoyl-CoA acted as a pure competitive inhibitor, competing with both acetyl-CoA and malonyl-CoA for substrate binding sites without supporting chain elongation [1]. The Km of the synthetase for phenylacetyl-CoA was considerably higher than that for acetyl-CoA, and the rate-limiting step was identified as the initiation of chain growth from the phenylacetyl primer rather than product release [1].

Fatty acid biosynthesis ω-phenyl fatty acids acyl-CoA primer specificity

Human Arylacetyl-CoA:Glutamine N-Acyltransferase Specificity: Phenylacetyl-CoA (100%) vs. Indoleacetyl-CoA and 1-Naphthylacetyl-CoA (3–5% Relative Activity)

The human arylacetyl-CoA:amino acid N-acyltransferase (AAc), partially purified from human liver mitochondria, exhibits a strong preference for phenylacetyl-CoA as the acyl donor in glutamine conjugation. Relative to the activity measured with phenylacetyl-CoA (set as 100%), the same enzyme preparation showed only 3–5% activity with indoleacetyl-CoA and 1-naphthylacetyl-CoA, respectively [1]. This near-absolute substrate discrimination is consistent with the bovine ortholog, where phenylacetyl-CoA and indoleacetyl-CoA are processed by distinct transferase enzymes—the arylacetyl transferase specifically uses phenylacetyl-CoA or indoleacetyl-CoA, whereas a separate aralkyl transferase uses benzoyl-CoA and short-chain fatty acyl-CoAs [2]. In the human enzyme, glycine conjugation of phenylacetyl-CoA could be detected only at a high glycine concentration (50 mM) and at rates <2% of the glutamination rate [1].

Xenobiotic metabolism amino acid conjugation arylacetyl transferase

Phenylacetyl-CoA Dehydrogenase (EC 1.17.5.1) Absolute Substrate Specificity: Seven Structurally Related Compounds Tested and Rejected

The phenylacetyl-CoA dehydrogenase (phenylacetyl-CoA:acceptor oxidoreductase, EC 1.17.5.1), a key enzyme in the bacterial phenylacetate degradation pathway, exhibits absolute substrate specificity for phenylacetyl-CoA. Systematic testing of seven structurally related compounds—phenylacetate (the free acid), acetyl-CoA, benzoyl-CoA, propionyl-CoA, crotonyl-CoA, succinyl-CoA, and 3-hydroxybenzoyl-CoA—demonstrated that none can serve as substrates for this enzyme [1][2]. The enzyme catalyzes the oxygenative conversion of phenylacetyl-CoA to phenylglyoxylyl-CoA using water-derived oxygen, with duroquinone, menaquinone, or 2,6-dichlorophenolindophenol (DCPIP) as electron acceptors, though ubiquinone is the likely physiological acceptor [1]. This absolute specificity means that the enzyme cannot be functionally assayed or characterized with any alternative acyl-CoA.

Phenylacetate catabolism aerobic degradation pathway phenylacetyl-CoA dehydrogenase

Phenylacetate-CoA Ligase Catalytic Efficiency: PAA vs. POA Activation Reveals 34-Fold Difference in kcat/Km

The recombinant phenylacetate-CoA ligase (PCL) from Penicillium chrysogenum, the enzyme responsible for activating phenylacetic acid (PAA) to phenylacetyl-CoA for penicillin G biosynthesis, was kinetically characterized with its two physiologically relevant substrates. For PAA (leading to penicillin G), the catalytic efficiency (kcat/Km) was 0.23 ± 0.06 mM⁻¹·s⁻¹, whereas for phenoxyacetic acid (POA, the precursor for penicillin V), the catalytic efficiency was 7.8 ± 1.2 mM⁻¹·s⁻¹ [1]. This represents an approximately 34-fold higher catalytic efficiency for POA activation compared to PAA. Despite this kinetic disadvantage for PAA, the PCL-AT (acyltransferase) coupled system converts >95% of 6-APA present in the assay into benzylpenicillin (penicillin G) when using phenylacetyl-CoA, demonstrating that the overall biosynthetic flux is not limited by the PCL step under saturating conditions [2]. Notably, medium-chain fatty acids were identified as even better substrates for PCL, with trans-cinnamic acid showing a kcat/Km of (3.1 ± 0.4) × 10² mM⁻¹·s⁻¹ [1], suggesting evolutionary recruitment of a fatty acyl-CoA ligase scaffold.

Penicillin G biosynthesis phenylacetate-CoA ligase substrate engineering

Evidence-Backed Application Scenarios for Phenylacetyl CoA in Academic and Industrial Research


In Vitro Enzymatic Synthesis of Penicillin G and Non-Natural β-Lactam Antibiotics

Phenylacetyl-CoA is the obligate acyl donor for the terminal acyltransferase (AT) step in penicillin G biosynthesis, where its Km of 0.55 mM enables efficient conversion of 6-APA or isopenicillin N to benzylpenicillin [1]. The >95% conversion efficiency demonstrated in PhAcCoAL-AT coupled systems [2] makes phenylacetyl-CoA the reagent of choice for preparative enzymatic synthesis of penicillin G and for engineering novel β-lactams with modified phenylacetyl side chains. The 10.9- to 27.3-fold Km penalty observed for ring-substituted analogs (p- and m-tolylacetyl-CoA) [1] underscores that unmodified phenylacetyl-CoA is the kinetically optimal starting point for substrate specificity studies.

Neurochemical Studies of Choline Acetyltransferase Inhibition in Phenylketonuria Models

With a Ki of 0.31 µM against choline acetyltransferase—>3,000-fold more potent than its free acid precursor phenylacetate [3]—phenylacetyl-CoA is an essential reagent for investigating the molecular basis of phenylacetate neurotoxicity in phenylketonuria. This high-affinity competitive inhibition provides a robust biochemical tool for probing cholinergic dysfunction, screening rescue compounds, or calibrating acetyl-CoA competition assays. No other aromatic CoA ester has been shown to recapitulate this specific, high-potency ChAT interaction.

Bacterial Phenylacetate Catabolic Pathway Reconstitution and Bioremediation Enzyme Engineering

The absolute substrate specificity of phenylacetyl-CoA dehydrogenase (EC 1.17.5.1)—where seven structurally related compounds including acetyl-CoA, benzoyl-CoA, and succinyl-CoA all fail as substrates [4]—means that functional reconstitution of the phenylacetate degradation pathway in vitro or in heterologous hosts is strictly dependent on phenylacetyl-CoA. This property is leveraged in bioremediation research on styrene and ethylbenzene-degrading bacteria, in phenylacetyl-CoA catabolon engineering for bioplastic precursor production, and in structural studies of the multicomponent PaaACBE monooxygenase complex [5].

Mammalian Xenobiotic Conjugation and Drug Metabolism Profiling

The human arylacetyl-CoA:glutamine N-acyltransferase (AAc) exhibits 20- to 33-fold higher activity with phenylacetyl-CoA compared to indoleacetyl-CoA or 1-naphthylacetyl-CoA [6]. This pronounced substrate discrimination makes phenylacetyl-CoA the definitive probe substrate for quantifying AAc activity in human liver preparations, studying inter-individual variability in arylacetic acid drug conjugation (e.g., for compounds metabolized via phenylacetate intermediates), and developing in vitro assays for predicting drug-drug interactions involving the glutamine conjugation pathway.

Quote Request

Request a Quote for phenyl acetyl Coa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.